6-ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide
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Overview
Description
6-ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide is a compound belonging to the thiazole family, which is known for its diverse biological activities and applications in various fields Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms
Preparation Methods
The synthesis of 6-ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide typically involves the condensation of appropriate benzaldehyde derivatives with thiazole amines under specific reaction conditions. For instance, a suitable aryl benzaldehyde and 6-nitrobenzo[d]thiazol-2-amine can be condensed in ethanol with a catalytic quantity of glacial acetic acid to create the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethylformamide, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its biological effects .
Comparison with Similar Compounds
6-ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Tiazofurin: An anticancer drug used in the treatment of certain types of cancer.
Properties
IUPAC Name |
6-ethyl-3-propyl-1,3-benzothiazol-2-imine;hydroiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S.HI/c1-3-7-14-10-6-5-9(4-2)8-11(10)15-12(14)13;/h5-6,8,13H,3-4,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVXJGPICIRYHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)CC)SC1=N.I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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